molecular formula C5H13ClNOP B2584636 3-Dimethylphosphorylazetidine;hydrochloride CAS No. 2580198-37-2

3-Dimethylphosphorylazetidine;hydrochloride

Cat. No.: B2584636
CAS No.: 2580198-37-2
M. Wt: 169.59
InChI Key: PCFHTXOWQDZHMW-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethylphosphoryl group attached to the azetidine ring, and it is typically available as a hydrochloride salt. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylazetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while reduction can produce phosphoryl-reduced compounds .

Scientific Research Applications

3-Dimethylphosphorylazetidine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phosphoryl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Dimethylphosphorylazetidine;hydrochloride include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . Examples include:

  • 1,3,3-Trimethylazetidine
  • 1-Arenesulfonylazetidines
  • Aziridines

Uniqueness

What sets this compound apart from similar compounds is its dimethylphosphoryl group, which imparts unique reactivity and potential biological activity. This structural feature makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-dimethylphosphorylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHTXOWQDZHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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